Chloroform Isoamyl Alcohol
Overview
Description
Chloroform Isoamyl Alcohol is a mixture commonly used in molecular biology, particularly in the extraction and purification of nucleic acids. This compound is typically used in a ratio of 24:1 (chloroform to isoamyl alcohol) and is known for its ability to separate DNA, RNA, and proteins based on their differential solubilities in immiscible liquids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroform Isoamyl Alcohol is prepared by mixing chloroform and isoamyl alcohol in a specific ratio. Chloroform (CHCl₃) is produced industrially by the chlorination of methane or methyl chloride.
Industrial Production Methods
In industrial settings, chloroform is produced by the chlorination of methane, followed by distillation to purify the chloroform. Isoamyl alcohol is produced through the fermentation of carbohydrates or by the chemical synthesis mentioned above. The two compounds are then mixed in the desired ratio to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Chloroform Isoamyl Alcohol undergoes several types of chemical reactions:
Oxidation: Isoamyl alcohol can be oxidized by chromic acid to form isovaleraldehyde.
Substitution: Chloroform can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used to oxidize isoamyl alcohol.
Substitution: Nucleophiles such as hydroxide ions can react with chloroform under basic conditions.
Major Products
Oxidation of Isoamyl Alcohol: Isovaleraldehyde.
Substitution of Chloroform: Various substituted chloroform derivatives depending on the nucleophile used.
Scientific Research Applications
Chloroform Isoamyl Alcohol is widely used in scientific research, particularly in the field of molecular biology:
DNA Extraction: It is used to extract high molecular weight DNA from various biological samples by separating nucleic acids from proteins.
RNA Extraction: It helps in the efficient extraction of RNA by preventing the solubility of RNAs with long tracts of poly-adenine.
Protein Extraction: It is used in conjunction with phenol for protein extraction and RNAse treatment.
Phenolic Oxidation: It is used to separate phenolics from the aqueous portion during phenolic oxidation.
Mechanism of Action
The mechanism by which Chloroform Isoamyl Alcohol exerts its effects is based on the differential solubilities of DNA, RNA, and proteins in immiscible liquids. When mixed with a biological sample, the chloroform denatures proteins, causing them to precipitate at the interface between the organic and aqueous phases. Isoamyl alcohol prevents foaming and enhances the separation of the phases .
Comparison with Similar Compounds
Similar Compounds
Phenol-Chloroform: Another commonly used reagent for nucleic acid extraction, which also separates DNA, RNA, and proteins based on their solubilities.
CTAB (Cetyltrimethylammonium Bromide): Used in plant DNA extraction protocols, particularly for samples with high polysaccharide content.
Uniqueness
Chloroform Isoamyl Alcohol is unique in its ability to efficiently separate nucleic acids from proteins while preventing foaming and stabilizing the interphase between the organic and aqueous layers. This makes it particularly effective for high-quality DNA and RNA extraction .
Properties
IUPAC Name |
chloroform;3-methylbutan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O.CHCl3/c1-5(2)3-4-6;2-1(3)4/h5-6H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZIBWEHPHYAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO.C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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